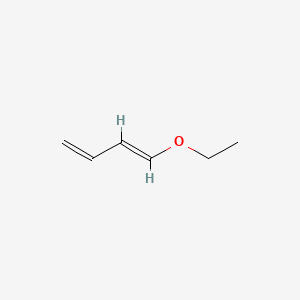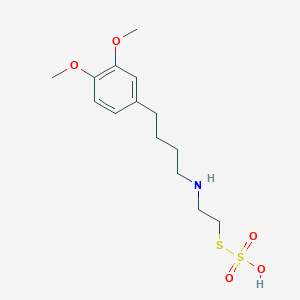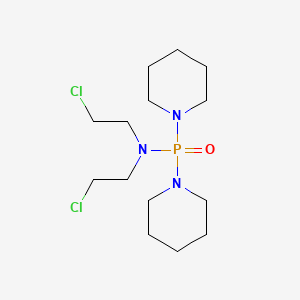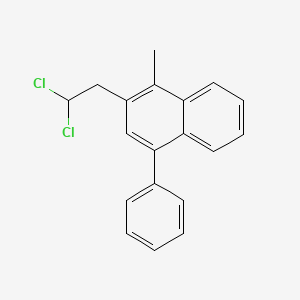
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a 2,2-dichloroethyl group, a methyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene typically involves the reaction of 1-methyl-4-phenylnaphthalene with 2,2-dichloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the naphthalene ring. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or ferric chloride. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-ethyl-1-methyl-4-phenylnaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloroethyl methyl ether: Similar in structure but with an ether linkage instead of a naphthalene ring.
2,4-Dichlorophenoxyacetic acid: Contains dichloroethyl groups but is primarily used as a herbicide.
Uniqueness
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
22242-71-3 |
|---|---|
Formule moléculaire |
C19H16Cl2 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
2-(2,2-dichloroethyl)-1-methyl-4-phenylnaphthalene |
InChI |
InChI=1S/C19H16Cl2/c1-13-15(12-19(20)21)11-18(14-7-3-2-4-8-14)17-10-6-5-9-16(13)17/h2-11,19H,12H2,1H3 |
Clé InChI |
IISIUNGMFSDYNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C2=CC=CC=C12)C3=CC=CC=C3)CC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
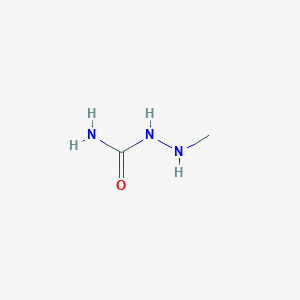


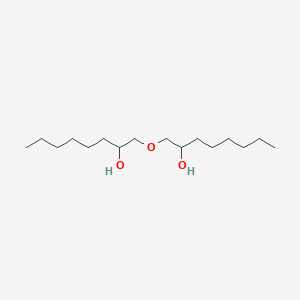
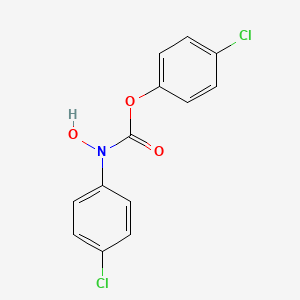

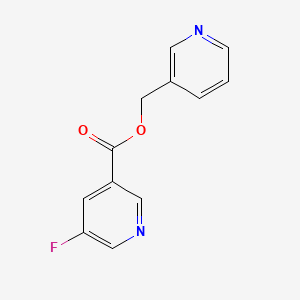
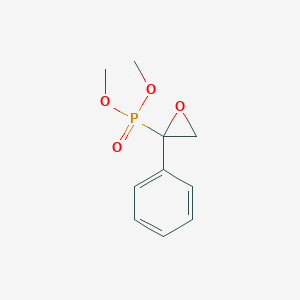
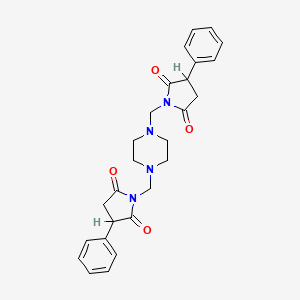
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
